molecular formula C10H13NO2S B14361745 2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide CAS No. 90212-89-8

2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide

Katalognummer: B14361745
CAS-Nummer: 90212-89-8
Molekulargewicht: 211.28 g/mol
InChI-Schlüssel: FHNLIZDLIQNCDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide is an organic compound with a molecular formula of C10H13NO2S This compound features a methoxyphenyl group attached to a sulfanylacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then treated with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding simpler amide derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amide derivatives.

    Substitution: Various substituted phenylacetamides.

Wissenschaftliche Forschungsanwendungen

2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzylthiourea: An intermediate in the synthesis of 2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide.

    4-Methoxyphenylacetamide: Lacks the sulfanyl group but shares the methoxyphenyl moiety.

    2-{[(4-Methoxyphenyl)methyl]sulfinyl}acetamide: An oxidized derivative with a sulfinyl group instead of a sulfanyl group.

Uniqueness

This compound is unique due to the presence of both the methoxyphenyl and sulfanylacetamide groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

90212-89-8

Molekularformel

C10H13NO2S

Molekulargewicht

211.28 g/mol

IUPAC-Name

2-[(4-methoxyphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C10H13NO2S/c1-13-9-4-2-8(3-5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H2,11,12)

InChI-Schlüssel

FHNLIZDLIQNCDB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CSCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.